2-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 2-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a structurally complex benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with an ortho-methylphenyl (o-tolyl) group and a nitro (-NO₂) functional group at position 2 of the benzamide ring. The 5-oxido moiety on the thienopyrazole scaffold suggests partial oxidation, which may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-12-6-2-4-8-16(12)22-18(14-10-28(27)11-15(14)21-22)20-19(24)13-7-3-5-9-17(13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAGIAXVKDDWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core:
Introduction of the Nitro Group:
Oxidation and Benzamide Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the oxido and nitro groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides under acidic or basic conditions.
Major Products:
Amino Derivatives: From reduction of the nitro group.
Substituted Benzamides: From electrophilic aromatic substitution reactions.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its unique reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological macromolecules.
- Potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The nitro and oxido groups can participate in redox reactions, altering the activity of these targets. The benzamide moiety can form hydrogen bonds and other interactions with proteins, influencing their function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formula C₂₀H₁₅N₄O₅S.
- Nitro vs. Alkoxy/Bromo Substituents : The 2-nitro group in the target compound contrasts with 3,4-diethoxy () and 4-bromo () substituents in analogs. Nitro groups enhance electrophilicity and may improve binding to electron-rich enzyme active sites but could reduce metabolic stability compared to alkoxy or halogenated groups.
- o-Tolyl vs.
Physical and Chemical Properties
Crystallographic studies of nitro-substituted benzamides (e.g., ) demonstrate that nitro groups facilitate hydrogen-bonded networks (e.g., C(4) chains via N–H⋯O interactions) . The target compound’s nitro and 5-oxido groups may similarly stabilize its solid-state structure, though its melting point, solubility, and stability relative to analogs remain uncharacterized.
Research Findings and Data
- Structural Insights : The dihedral angles and hydrogen-bonding patterns observed in 2-nitro-N-(2-nitrophenyl)benzamide suggest that the target compound’s nitro group could impose conformational constraints, influencing bioavailability.
- Patent Relevance: Thieno[3,4-c]pyrazol-3-yl acetamides are validated autotaxin inhibitors , supporting the hypothesis that the target compound’s core structure is pharmacologically relevant.
Biological Activity
The compound 2-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel derivative of thieno[3,4-c]pyrazole, a class of compounds that has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Antioxidant Properties
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant activities. For instance, compounds in this class have been shown to protect erythrocytes from oxidative damage induced by toxic agents such as 4-nonylphenol. The protective effect was measured through various erythrocyte morphology assessments, highlighting the potential for these compounds to mitigate oxidative stress in biological systems .
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can interact with microbial DNA and proteins, leading to cell death. Research has shown that similar thieno[3,4-c]pyrazole derivatives possess antimicrobial activity against various pathogens through this mechanism .
Anti-inflammatory Effects
Compounds like this compound have been investigated for their anti-inflammatory properties. Nitro derivatives are known to inhibit key inflammatory mediators such as iNOS and COX-2. Studies suggest that the presence of the nitro group enhances the anti-inflammatory efficacy of these compounds by modulating inflammatory pathways .
Case Study 1: Antioxidant Activity in Fish Models
In a study involving African catfish (Clarias gariepinus), new thieno[3,4-c]pyrazole compounds were tested for their ability to counteract oxidative damage caused by environmental toxins. Results indicated that treated fish exhibited significantly fewer erythrocyte abnormalities compared to controls, suggesting a protective role against oxidative stress .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thieno[3,4-c]pyrazole derivatives against common bacterial strains. The results demonstrated that these compounds effectively inhibited bacterial growth through mechanisms involving DNA damage and cell lysis .
| Activity | Mechanism | Outcome |
|---|---|---|
| Antioxidant | Protects against oxidative stress | Reduced erythrocyte damage in fish models |
| Antimicrobial | DNA interaction leading to cell death | Significant inhibition of bacterial growth |
| Anti-inflammatory | Inhibition of iNOS and COX-2 | Reduced inflammation markers in treated models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
